molecular formula C16H23NO3S B7033477 N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]-1-hydroxycyclohexane-1-carboxamide

N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]-1-hydroxycyclohexane-1-carboxamide

Cat. No.: B7033477
M. Wt: 309.4 g/mol
InChI Key: UVZGRURQWDWXIW-UHFFFAOYSA-N
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Description

N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]-1-hydroxycyclohexane-1-carboxamide is a complex organic compound featuring a unique structure that includes a thieno[3,2-c]pyran ring system

Properties

IUPAC Name

N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]-1-hydroxycyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-11(14-12-6-10-21-13(12)5-9-20-14)17-15(18)16(19)7-3-2-4-8-16/h6,10-11,14,19H,2-5,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZGRURQWDWXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=C(CCO1)SC=C2)NC(=O)C3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]-1-hydroxycyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,2-c]pyran ring system, followed by the introduction of the ethyl and hydroxycyclohexane carboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]-1-hydroxycyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]-1-hydroxycyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thieno[3,2-c]pyran derivatives.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]-1-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]-1-hydroxycyclohexane-1-carboxamide is unique due to its specific combination of functional groups and ring systems. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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